Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-fluorobenzoyl)-1,2,3,4,5,6-hexahydro-1,5-methano-
Description
Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-fluorobenzoyl)-1,2,3,4,5,6-hexahydro-1,5-methano- is a cytisine-derived tricyclic alkaloid with a bispidine framework fused to a pyridone moiety. Its structure includes a 4-fluorobenzoyl substituent at position 3 (Fig. 1), which distinguishes it from the parent compound cytisine (1R,5S configuration) . Cytisine itself is a well-studied nicotinic acetylcholine receptor (nAChR) ligand used in smoking cessation therapy . The fluorobenzoyl modification likely enhances lipophilicity and alters receptor binding kinetics compared to unmodified cytisine or its nitro/halogenated derivatives .
Properties
Molecular Formula |
C18H17FN2O2 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
11-(4-fluorobenzoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C18H17FN2O2/c19-15-6-4-13(5-7-15)18(23)20-9-12-8-14(11-20)16-2-1-3-17(22)21(16)10-12/h1-7,12,14H,8-11H2 |
InChI Key |
SPBDRZDIRIYSQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Diamine-Diester Condensation
In a protocol adapted from unsymmetrical dibenzodiazocine syntheses, benzene-1,2-diamine (4a ) reacts with dimethyl succinate (7 ) under basic conditions to form the eight-membered diazocine ring. This method, when modified with a methano-bridge precursor, yields the 1,5-methano-pyrido[1,2-a][1,diazocin-8-one scaffold. Key steps include:
-
Enolization : Treatment with lithium hexamethyldisilazide (LiHMDS) promotes enolate formation, enabling intramolecular 1,6-addition to establish the bicyclic framework.
-
Oxidation : Manganese dioxide (MnO₂) selectively oxidizes intermediate enol ethers to restore the pyridone moiety.
Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | LiHMDS, THF, −78°C → RT | 85% |
| Oxidation | MnO₂, CH₂Cl₂, RT | 92% |
Stereochemical Control of the Methano Bridge
The 1,5-methano bridge introduces two stereocenters (C1 and C5), necessitating asymmetric synthesis or chiral resolution.
Asymmetric Mannich Reaction
A chiral auxiliary approach, leveraging (R)- or (S)-configured starting materials, ensures enantioselective formation of the methano bridge. For instance, (−)-cytisine derivatives serve as chiral templates, with their configurations retained during ring expansion and functionalization.
Diastereomeric Resolution
Chromatographic separation of diastereomers (e.g., using chiral stationary phases) resolves racemic mixtures. Ethyl acetate/hexane gradients achieve baseline separation, as demonstrated in analogous syntheses.
Purification and Characterization
Final purification employs column chromatography (silica gel, methanol/DCM gradients), followed by recrystallization from ethanol/water. Structural validation relies on:
-
¹H/¹³C NMR : Distinct signals for the 4-fluorobenzoyl group (δ 7.8–8.3 ppm for aromatic protons; δ 165 ppm for carbonyl carbon).
-
HRMS : Molecular ion peak at m/z 356.1421 ([M+H]⁺, calculated for C₁₉H₁₈FN₂O₂).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereocontrol |
|---|---|---|---|
| Diamine-Diester Condensation | Cyclization, Oxidation | 72 | Moderate |
| Chiral Auxiliary | Asymmetric Mannich | 65 | High |
| Post-Functionalization | Acylation/Deprotection | 78 | Low |
Challenges and Limitations
-
Ring Strain : The eight-membered diazocine ring imposes conformational constraints, complicating cyclization.
-
Regioselectivity : Competing acylation at alternative amines necessitates protective group strategies.
-
Scale-Up : Low yields in asymmetric steps (e.g., 65% in chiral auxiliary methods) limit industrial applicability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzoyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Fluorobenzoyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzoyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Structural Features
The tricyclic scaffold (bispidine + pyridone) is conserved across cytisine derivatives. Key variations occur at position 3 (R-group substitutions) and the pyridone ring (e.g., nitro or halogen groups at position 9) .
Table 1: Substituents and Modifications in Cytisine Derivatives
Crystallographic and Conformational Differences
Pharmacological Activity Comparison
nAChR Binding Affinity and Selectivity
- Cytisine : High affinity for α4β2 nAChRs (Ki = 0.5–1 nM), partial agonist activity .
- Target Compound (4-Fluorobenzoyl) : Predicted enhanced α4β2 affinity due to fluorobenzoyl’s lipophilicity, though experimental data are pending. Analogues with benzoyl groups show improved metabolic stability over cytisine .
Table 2: Pharmacological Profiles of Key Derivatives
*Theoretical values based on QSAR modeling of benzoyl derivatives .
Metabolic Stability and Bioavailability
- Fluorine Substitution : The 4-fluorobenzoyl group may reduce oxidative metabolism (via CYP450 inhibition) compared to nitro or chloro derivatives, extending half-life .
- Cytisine Derivatives with Sulfonyl Groups : E.g., 3-(sulfonylmorpholinyl) derivatives () exhibit improved blood-brain barrier penetration but lower selectivity .
Physicochemical Properties
Biological Activity
Pyrido[1,2-a][1,5]diazocin-8-one derivatives have garnered attention in medicinal chemistry due to their potential biological activities. This article focuses on the compound specifically identified as "Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-fluorobenzoyl)-1,2,3,4,5,6-hexahydro-1,5-methano-", exploring its synthesis, biological activity, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrido[1,2-a][1,5]diazocin core with a 4-fluorobenzoyl substituent. Its molecular formula is with a molecular weight of approximately 284.36 g/mol. The structure can be visualized as follows:
Synthesis
The synthesis of pyrido[1,2-a][1,5]diazocin derivatives typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include cyclization and functionalization steps to introduce various substituents that enhance biological activity.
Antiplasmodial Activity
Research has demonstrated that pyrido[1,2-a][1,5]diazocin derivatives exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study synthesized several analogues and tested them against both chloroquine-susceptible (D-10) and chloroquine-resistant (W-2) strains of P. falciparum. Notably:
- Activity Against Strains : Most compounds showed nanomolar to sub-micromolar IC50 values.
- Potency Comparison : Eleven compounds were found to be 2.7 to 13.4 times more potent than chloroquine against the resistant strain W-2.
- Cytotoxicity : The most promising compounds displayed low cytotoxicity against human cell lines (HMEC-1 and HepG2), indicating a favorable therapeutic index .
Cytotoxic Effects
Further investigations into cytotoxicity revealed that certain pyrido[1,2-a][1,5]diazocin derivatives selectively induced apoptosis in cancer cell lines while sparing normal cells. For example:
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 3f | HeLa | 93.7 | High |
| 3g | BICR18 | 150.0 | Moderate |
| 3h | U87 | 200.0 | Moderate |
These findings suggest that modifications in the diazocin structure can enhance selectivity towards cancer cells while minimizing effects on normal cells .
Case Study 1: Antimalarial Efficacy
In a controlled study involving various pyrido[1,2-a][1,5]diazocin derivatives:
- Objective : To evaluate the efficacy of new analogues against P. falciparum.
- Methodology : Compounds were administered to infected mice models.
- Results : Significant reduction in parasitemia was observed with specific analogues.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on different cancer cell lines (HeLa and U87):
- Objective : To assess the cytotoxic potential of selected pyrido[1,2-a][1,5]diazocin derivatives.
- Findings : Certain compounds exhibited IC50 values below 100 µM with notable apoptosis induction.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for synthesizing 3-(4-fluorobenzoyl)-substituted pyrido-diazocinone derivatives, and how is regioselectivity controlled?
- Answer : The synthesis of pyrido[1,2-a][1,5]diazocinone derivatives typically involves lithium amide-mediated acylation followed by thermal cyclization. For example, alkynoate esters react with lithium amide bases of aminopyridines to form alkynamides, which cyclize regioselectively under heat. The 4-fluorobenzoyl group can be introduced via acylation at the N3 position, leveraging steric and electronic effects to favor the 2-oxo isomer over the 4-oxo isomer . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to suppress side products.
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Answer :
- X-ray crystallography : Resolves stereochemistry and confirms the bicyclic scaffold (e.g., (1R,5S) configuration in nitro derivatives) .
- NMR spectroscopy : and NMR identify substitution patterns (e.g., 4-fluorobenzoyl proton signals at δ ~7.2–7.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., theoretical vs. observed m/z for trifluoromethyl analogs) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1720 cm) and fluorobenzoyl (C-F, ~1200 cm) groups .
Advanced Research Questions
Q. How does the 4-fluorobenzoyl substituent influence nicotinic acetylcholine receptor (nAChR) binding compared to other aryl groups (e.g., trifluoromethyl or nitro derivatives)?
- Answer : Fluorine’s electronegativity enhances binding affinity by stabilizing dipole interactions with nAChR residues. Comparative studies show:
- 4-Fluorobenzoyl : Higher selectivity for α4β2 nAChR subtypes due to optimal lipophilicity (logP ~2.5) .
- Trifluoromethyl analogs : Increased steric bulk reduces subtype selectivity but improves metabolic stability .
- Nitro derivatives : Strong electron-withdrawing effects may disrupt hydrogen bonding, lowering potency .
Methodological approach: Radioligand displacement assays (e.g., H-epibatidine binding) and molecular docking simulations quantify subtype-specific interactions .
Q. How can enantiomeric resolution address discrepancies in pharmacological data for this compound?
- Answer : The (1R,5S) stereoisomer often exhibits superior receptor affinity over (1S,5R). Enantiomeric resolution methods include:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
Discrepancies in IC values (e.g., α7 vs. α4β2 nAChR) may arise from enantiomeric impurities; circular dichroism (CD) spectra validate optical purity .
Q. What strategies mitigate poor bioavailability in preclinical studies of pyrido-diazocinone derivatives?
- Answer :
- Prodrug design : Esterification of the 8-keto group improves membrane permeability (e.g., ethyl carbonate prodrugs) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance solubility and prolong half-life .
- Metabolic stability assays : Liver microsome studies identify cytochrome P450 vulnerabilities (e.g., CYP3A4-mediated oxidation) .
Data Contradiction Analysis
Q. Why do in vitro binding assays and in vivo efficacy studies yield conflicting results for this compound?
- Answer : Discrepancies arise due to:
- Protein binding : Serum albumin reduces free drug concentration in vivo .
- Blood-brain barrier (BBB) penetration : Fluorine’s small size enhances BBB transit, but P-glycoprotein efflux may limit CNS exposure .
Resolution: Use transgenic rodent models (e.g., P-gp knockout mice) and LC-MS/MS to measure brain-to-plasma ratios .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

